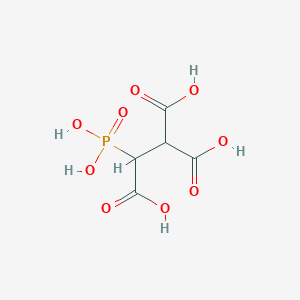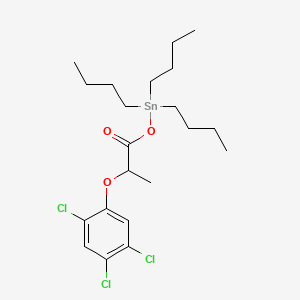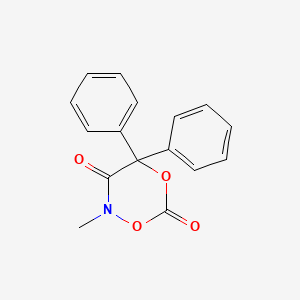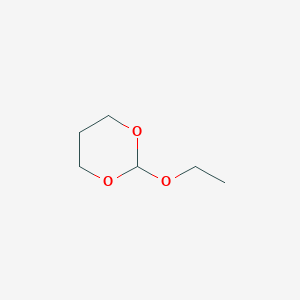
4,5,6,7-Tetrahydro-N-butyl-2-methyl-4-benzothiazolemethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetrahydro-N-butyl-2-methyl-4-benzothiazolemethanamine hydrochloride is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Méthodes De Préparation
The synthesis of 4,5,6,7-Tetrahydro-N-butyl-2-methyl-4-benzothiazolemethanamine hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the benzothiazole core, followed by the introduction of the N-butyl and 2-methyl substituents. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Synthetic Route:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Substituents: The N-butyl and 2-methyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Formation of Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, which is then purified through recrystallization.
Analyse Des Réactions Chimiques
4,5,6,7-Tetrahydro-N-butyl-2-methyl-4-benzothiazolemethanamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Types of Reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, nucleophiles
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted benzothiazole derivatives
Applications De Recherche Scientifique
4,5,6,7-Tetrahydro-N-butyl-2-methyl-4-benzothiazolemethanamine hydrochloride has several scientific research applications across different fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of 4,5,6,7-Tetrahydro-N-butyl-2-methyl-4-benzothiazolemethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
4,5,6,7-Tetrahydro-N-butyl-2-methyl-4-benzothiazolemethanamine hydrochloride can be compared with other benzothiazole derivatives to highlight its uniqueness.
Similar Compounds:
2-Methylbenzothiazole: Lacks the N-butyl and tetrahydro groups, resulting in different chemical and biological properties.
4,5,6,7-Tetrahydrobenzothiazole: Similar core structure but lacks the N-butyl and 2-methyl substituents.
N-Butylbenzothiazole: Contains the N-butyl group but lacks the tetrahydro and 2-methyl groups.
Uniqueness:
- The presence of both N-butyl and 2-methyl groups, along with the tetrahydrobenzothiazole core, imparts unique chemical and biological properties to this compound, making it a valuable compound for various applications.
Propriétés
| 77529-10-3 | |
Formule moléculaire |
C13H23ClN2S |
Poids moléculaire |
274.85 g/mol |
Nom IUPAC |
N-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]butan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H22N2S.ClH/c1-3-4-8-14-9-11-6-5-7-12-13(11)15-10(2)16-12;/h11,14H,3-9H2,1-2H3;1H |
Clé InChI |
PKYRDAMACZRXOE-UHFFFAOYSA-N |
SMILES canonique |
CCCCNCC1CCCC2=C1N=C(S2)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine](/img/structure/B14448945.png)






